molecular formula C9H7BrN2O B15224905 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one

5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B15224905
M. Wt: 239.07 g/mol
InChI Key: LXPFUHSIQATLNN-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one is a heterocyclic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one typically involves the bromination of 1-methyl-1,6-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom, yielding 1-methyl-1,6-naphthyridin-2(1H)-one.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA to exert its effects. The bromine atom can play a crucial role in binding to the target site, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, which may result in different biological activities and reactivity.

    5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activities.

    5-Fluoro-1-methyl-1,6-naphthyridin-2(1H)-one: Contains a fluorine atom, which can significantly alter its reactivity and interactions with biological targets.

Uniqueness

The presence of the bromine atom in 5-Bromo-1-methyl-1,6-naphthyridin-2(1H)-one can enhance its reactivity and binding affinity to certain biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-1-methyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3

InChI Key

LXPFUHSIQATLNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC1=O)C(=NC=C2)Br

Origin of Product

United States

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